molecular formula C16H23FN2O2 B2374986 tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate CAS No. 1909287-15-5

tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate

Cat. No.: B2374986
CAS No.: 1909287-15-5
M. Wt: 294.37
InChI Key: JIGWOQRYVVMPAI-UONOGXRCSA-N
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Description

tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate is a chiral piperidine-based building block designed for pharmaceutical research and discovery. The compound features a carbamate-protected amine on the piperidine ring and a fluorophenyl substituent, a scaffold recognized for its prevalence in bioactive molecules. The (S) configuration at both chiral centers is critical for its potential stereospecific interactions with biological targets. Piperidine derivatives are established as privileged structures in medicinal chemistry, frequently serving as key components in ligands for central nervous system (CNS) targets and other therapeutic areas . The specific stereochemistry and substitution pattern of this compound make it a valuable intermediate for constructing more complex molecules aimed at exploring novel biological pathways. The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in multi-step synthetic routes, allowing for selective deprotection and further functionalization of the amine under mild conditions . This facilitates its use in the synthesis of potential enzyme inhibitors or receptor modulators. Furthermore, the 4-fluorophenyl moiety is a common pharmacophore that can influence a molecule's binding affinity and metabolic stability. As a research chemical, this compound is intended for use in library synthesis, method development, and as a precursor in the investigation of new therapeutic agents. Its application is strictly confined to laboratory research.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-14-10-18-9-8-13(14)11-4-6-12(17)7-5-11/h4-7,13-14,18H,8-10H2,1-3H3,(H,19,20)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGWOQRYVVMPAI-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate typically involves the protection of the amine group on the piperidine ring with a tert-butyl carbamate group. This can be achieved by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Yield (%) Key Data/Properties
tert-Butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate (Target) 4-fluorophenyl C₁₆H₂₁FN₂O₂ 296.35 1052713-48-0 78 ESI-MS: m/z = 295 [M + H]+
tert-Butyl (3S,4S)-4-(3,4-difluorophenyl)-3-nitro-piperidine-1-carboxylate 3,4-difluorophenyl C₁₆H₁₉F₂N₂O₄ 350.33 - 70 ESI-MS: m/z = 313 [M + H]+
tert-Butyl (3S,4S)-4-(3,5-difluorophenyl)-3-nitro-piperidine-1-carboxylate 3,5-difluorophenyl C₁₆H₁₉F₂N₂O₄ 350.33 - 78 ¹H-NMR confirms regiochemistry

Key Insights :

  • Synthetic Efficiency : The target compound (78% yield) demonstrates comparable efficiency to 3,5-difluoro derivatives but higher than 3,4-difluoro analogs (70%), suggesting steric or electronic factors influence reaction pathways .

Ring Size and Heteroatom Modifications

Compound Name Ring Structure Molecular Formula CAS Number Key Features
rac-tert-Butyl N-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate Pyrrolidine C₁₅H₂₁FN₂O₂ 1260612-08-5 Smaller ring (5-membered) increases ring strain but enhances conformational rigidity
tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate Piperidine (3-OH) C₁₀H₂₀N₂O₃ 724788-22-1 Hydroxyl group improves hydrophilicity; purity 95%

Key Insights :

  • Ring Strain vs. Rigidity : Pyrrolidine analogs (e.g., CAS 1260612-08-5) may exhibit altered pharmacokinetics due to reduced flexibility compared to piperidine-based compounds .
  • Hydrogen Bonding : Hydroxyl-containing derivatives (e.g., CAS 724788-22-1) enhance water solubility, critical for oral bioavailability .

Stereochemical and Functional Group Variations

Compound Name Substituent/Group Molecular Formula CAS Number Stereochemistry Key Data/Properties
trans-tert-Butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate 4-methyl C₁₂H₂₄N₂O₂ 1821828-53-8 (3S,4R) ISO-certified; intermediate in API synthesis
tert-Butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate 5-CF₃ C₁₂H₂₀F₃N₂O₂ - (3S,5R) Trifluoromethyl group enhances metabolic stability
tert-Butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate (hemioxalate) 4-methoxy C₁₂H₂₂N₂O₃ 2253105-08-5 (3S,4R) Oxalate salt improves crystallinity

Key Insights :

  • Stereochemical Impact : The (3S,4S) configuration in the target compound may offer distinct binding affinities compared to (3S,4R) or (3S,5R) isomers .

Biological Activity

Tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. The presence of the fluorophenyl group enhances its biological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C12H16FNO
  • Molecular Weight : 209.26 g/mol
  • CAS Number : 125224-43-3
  • Structural Characteristics : The compound features a tert-butyl carbamate moiety attached to a piperidine ring with a fluorophenyl substituent, which is critical for its biological interactions.

Antibacterial Activity

Research indicates that compounds containing piperidine structures often exhibit antibacterial properties. This compound may share these characteristics due to the piperidine nucleus, which has been associated with various antibacterial activities against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is significant. Piperidine derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that similar compounds demonstrate strong inhibitory effects, suggesting that this compound might also possess these properties .

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological effects, including analgesic and anti-inflammatory activities. The fluorinated phenyl group can enhance the binding affinity of the compound to various receptors in the central nervous system, potentially leading to therapeutic applications in pain management and inflammatory conditions .

Case Studies and Research Findings

  • Inhibitory Activity Against Acetylcholinesterase :
    • A study evaluated several piperidine derivatives for AChE inhibition, reporting IC50 values in the low micromolar range. This suggests that this compound may exhibit similar or enhanced inhibitory activity .
  • Antimicrobial Screening :
    • Compounds derived from piperidine have shown varying degrees of antimicrobial activity. In one study, derivatives demonstrated moderate to strong activity against several bacterial strains. The introduction of a fluorine atom has been linked to increased potency against certain pathogens .

Data Summary Table

Biological ActivityObservationsReferences
AntibacterialModerate to strong activity against Bacillus subtilis
Enzyme InhibitionPotential AChE inhibitor with low micromolar IC50 values
Neuropharmacological EffectsPossible analgesic and anti-inflammatory properties

Q & A

Q. Optimization Tips :

  • Employ continuous flow reactors to enhance reaction efficiency and purity .
  • Monitor reaction progress via TLC or HPLC to ensure completion before proceeding to purification.

Advanced Question: How does the stereochemistry of this compound influence its receptor-binding affinity?

Answer:
The (3S,4S) configuration dictates spatial orientation of functional groups, enabling selective interactions with target receptors (e.g., neurotransmitter transporters or enzymes).

  • Mechanistic Insight : The fluorophenyl group and carbamate moiety adopt specific conformations that align with hydrophobic pockets or hydrogen-bonding sites in receptors .
  • Validation Methods :
    • X-ray crystallography : To resolve the 3D structure of receptor-ligand complexes .
    • Molecular docking simulations : Predict binding modes and compare enantiomers’ activity .

Case Study :
Inhibition of monoamine transporters by the (3S,4S) enantiomer showed 10-fold higher potency than the (3R,4R) form in vitro .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Answer:
Essential Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry and purity (e.g., δ 7.2–7.4 ppm for fluorophenyl protons) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ = 307.18) .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Q. Supplementary Data :

  • X-ray Diffraction : For absolute configuration determination .
  • LogP Measurement : Use reverse-phase HPLC to assess hydrophobicity, critical for pharmacokinetic predictions .

Advanced Question: How can conflicting biological activity data between in vitro and in vivo studies be resolved for this compound?

Answer:
Methodological Approach :

Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration .

Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .

Dose-Response Analysis : Conduct in vivo studies at multiple doses to identify efficacy thresholds.

Example :
A study reported low in vivo efficacy despite high in vitro potency. Metabolite analysis revealed rapid hepatic glucuronidation, prompting structural modifications to block metabolic hotspots .

Basic Question: What safety precautions are necessary when handling this compound?

Answer:
Laboratory Guidelines :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

Q. Emergency Protocols :

  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Question: How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?

Answer:
Strategies :

  • Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for enantioselectivity >98% .
  • Solvent Optimization : Replace dichloromethane with 2-MeTHF (greener solvent) to improve reaction kinetics .
  • Process Automation : Use continuous flow systems to maintain precise temperature/pH control, reducing side reactions .

Case Study :
A scaled-up synthesis achieved 85% yield and 99% ee using a packed-bed reactor with immobilized enzymes .

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